Bis(2-chlorophenyl)-bromomethane
Overview
Description
Bis(2-chlorophenyl)-bromomethane: is an organic compound characterized by the presence of two chlorophenyl groups attached to a central bromomethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chlorophenyl)-bromomethane typically involves the reaction of 2-chlorobenzyl chloride with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2C6H4ClCH2Cl+Br2→C6H4ClCH2Br+HBr
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chlorophenyl)-bromomethane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.
Major Products:
Substitution: Formation of 2-chlorophenyl derivatives.
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: Formation of 2-chlorotoluene.
Scientific Research Applications
Chemistry: Bis(2-chlorophenyl)-bromomethane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active compounds. It may be used in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a reagent in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of Bis(2-chlorophenyl)-bromomethane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the chlorophenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Bis(2-chlorophenyl)-methane: Lacks the bromine atom, resulting in different reactivity and applications.
Bis(4-chlorophenyl)-bromomethane: The position of the chlorine atoms affects the compound’s chemical properties and reactivity.
Bis(2,4-dichlorophenyl)-bromomethane: Contains additional chlorine atoms, leading to increased steric hindrance and altered reactivity.
Uniqueness: Bis(2-chlorophenyl)-bromomethane is unique due to the specific positioning of the chlorine atoms and the presence of the bromine atom, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-[bromo-(2-chlorophenyl)methyl]-2-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2/c14-13(9-5-1-3-7-11(9)15)10-6-2-4-8-12(10)16/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOZCOKGPNCTHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356596 | |
Record name | bis(2-chlorophenyl)-bromomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200868-49-1 | |
Record name | bis(2-chlorophenyl)-bromomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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